molecular formula C13H12ClNO B12004865 3-Chloro-n-(4-methoxyphenyl)aniline CAS No. 53595-98-5

3-Chloro-n-(4-methoxyphenyl)aniline

Cat. No.: B12004865
CAS No.: 53595-98-5
M. Wt: 233.69 g/mol
InChI Key: RLYZADXEMJGKGV-UHFFFAOYSA-N
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Description

3-Chloro-n-(4-methoxyphenyl)aniline: is a chemical compound with the following properties:

    Linear Formula: CHClNO

    CAS Number: 53595-98-5

    Molecular Weight: 233.7 g/mol

    MDL Number: MFCD18430869

This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It’s essential to note that analytical data for this product may not be available, so researchers should confirm its identity and purity.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 3-Chloro-n-(4-methoxyphenyl)aniline involves specific routes. Unfortunately, detailed synthetic pathways are not readily accessible in the available literature. Researchers typically develop custom methods based on their specific needs.

Industrial Production:: Industrial-scale production methods for this compound are not widely documented. it’s likely that manufacturers employ specialized processes to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity:: 3-Chloro-n-(4-methoxyphenyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: It may participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: Depending on reaction conditions, it can be oxidized or reduced.

    Other Transformations: Further functional group modifications are possible.

Common Reagents and Conditions::

    Substitution: Nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: Oxidizing agents (e.g., peroxides, chromates).

    Reduction: Reducing agents (e.g., hydrides, metal catalysts).

Major Products:: The specific products formed during these reactions depend on the reaction conditions and the substituents present. Detailed studies are needed to identify major reaction products.

Scientific Research Applications

3-Chloro-n-(4-methoxyphenyl)aniline finds applications in various scientific fields:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: Potential pharmaceutical applications (requires further investigation).

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The precise mechanism by which 3-Chloro-n-(4-methoxyphenyl)aniline exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

CAS No.

53595-98-5

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

3-chloro-N-(4-methoxyphenyl)aniline

InChI

InChI=1S/C13H12ClNO/c1-16-13-7-5-11(6-8-13)15-12-4-2-3-10(14)9-12/h2-9,15H,1H3

InChI Key

RLYZADXEMJGKGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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